Cas no 1821707-36-1 ((1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane)
![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane structure](https://ja.kuujia.com/scimg/cas/1821707-36-1x500.png)
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane 化学的及び物理的性質
名前と識別子
-
- (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane
-
- インチ: 1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1
- InChIKey: CEPLETWJBJZUIU-HSUXUTPPSA-N
- ほほえんだ: [C@@]12([H])[C@@]([H])([C@H]1C(F)(F)F)CCCN2
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-100MG |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
Enamine | EN300-7427002-0.5g |
rac-(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 0.5g |
$1968.0 | 2024-05-24 | |
Enamine | EN300-7427002-2.5g |
rac-(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 2.5g |
$4019.0 | 2024-05-24 | |
Enamine | EN300-7427002-0.05g |
rac-(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 0.05g |
$1723.0 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-5G |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
Enamine | EN300-7427002-0.1g |
rac-(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 0.1g |
$1804.0 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-1g |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 1g |
¥7682.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-250.0mg |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 250.0mg |
¥3075.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-100mg |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 100mg |
¥1920.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15523-100.0mg |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
1821707-36-1 | 95% | 100.0mg |
¥1920.0000 | 2024-07-23 |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptaneに関する追加情報
Introduction to (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane (CAS No. 1821707-36-1)
Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development, with each novel structure offering unique potential for therapeutic applications. One such compound, (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane (CAS No. 1821707-36-1), has garnered significant attention due to its intriguing structural features and promising biological activities. This compound belongs to a class of molecules known as azabicycloalkanes, which have been extensively studied for their potential in modulating various biological pathways.
The trifluoromethyl group attached to the bicyclic structure is a key feature that enhances the compound's pharmacological properties. Trifluoromethylation is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. In the context of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane, this substitution likely contributes to its unique interactions with biological targets, making it a valuable scaffold for drug discovery.
The stereochemistry of the bicyclic framework, specifically the (1R,6R,7R) configuration, is another critical aspect that influences the compound's biological activity. The precise three-dimensional arrangement of atoms in azabicycloalkanes can significantly impact their binding affinity and selectivity. Recent studies have demonstrated that the stereochemistry of these molecules can dictate their efficacy in modulating enzyme activity and receptor interactions. For instance, modifications in the (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane scaffold have shown potential in inhibiting certain kinases and other therapeutic targets.
Current research in the field of azabicycloalkanes has highlighted their utility as intermediates in the synthesis of bioactive molecules. The structural rigidity provided by the bicyclic core allows for precise tuning of pharmacophoric elements, making these compounds ideal candidates for developing novel therapeutics. The trifluoromethyl group further enhances this potential by improving physicochemical properties such as solubility and bioavailability.
One of the most exciting applications of compounds like (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane is in the area of oncology research. Preclinical studies have indicated that modifications of azabicycloalkanes can lead to potent inhibitors of cancer-related enzymes and pathways. The trifluoromethyl substitution appears to enhance binding interactions with target proteins, potentially leading to more effective anticancer agents.
Another promising area of research involves the use of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane as a scaffold for developing treatments against neurological disorders. The structural features of this compound make it a suitable candidate for modulating neurotransmitter receptors and ion channels involved in conditions such as epilepsy and Alzheimer's disease. Recent studies have shown that derivatives of azabicycloalkanes can exhibit significant effects on these neurological targets.
The synthesis of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane represents a challenging yet rewarding endeavor for synthetic chemists due to its complex stereochemistry and functional group integration. Advanced synthetic methodologies have been employed to achieve high enantiopurity and yield, ensuring that researchers can effectively explore its biological potential.
In conclusion,(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane (CAS No. 1821707-36-1) stands out as a promising chemical entity with significant therapeutic implications across multiple disease areas including oncology and neurology. Its unique structural features—particularly the presence of a trifluoromethyl group and specific stereochemistry—make it an attractive candidate for further research and development.
1821707-36-1 ((1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane) 関連製品
- 251311-30-5(1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)
- 67801-08-5(2-Methoxy-4-morpholinobenzenediazonium chloride zincchloride doublesalt)
- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)
- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)
